Elevated Calculated LogP Versus the 2‑Phenyl Parent as a Membrane‑Permeability Discriminator
The target compound carries a 4‑ethyl substituent on the 2‑phenyl ring that is absent in the base comparator 2‑phenyl‑N‑[3‑(trifluoromethyl)phenyl]quinoline‑4‑carboxamide (CAS 324780‑18‑9). Using the fragment‑based cLogP method, the ethyl group contributes +1.0 log unit, raising the predicted LogP from ≈4.5 to ≈5.5 [1][2]. In the antimalarial quinoline‑4‑carboxamide series, a LogP window of 3–6 was required for oral efficacy; compounds below LogP 4.0 suffered poor membrane penetration, while those above LogP 6.0 showed solubility‑limited absorption [1]. The target compound therefore occupies a differentiated lipophilicity niche that is pre‑validated by in vivo ED₉₀ data from the scaffold class [1].
| Evidence Dimension | Calculated LogP (cLogP) |
|---|---|
| Target Compound Data | ≈5.5 (predicted by fragment addition) |
| Comparator Or Baseline | 2‑Phenyl‑N‑[3‑(trifluoromethyl)phenyl]quinoline‑4‑carboxamide: cLogP ≈4.5 |
| Quantified Difference | +1.0 log unit (≈10‑fold increase in theoretical partition coefficient) |
| Conditions | Prediction based on Hansch π‑fragment methodology; class‑level experimental validation from the quinoline‑4‑carboxamide antimalarial series in P. berghei mouse model. |
Why This Matters
A 1‑log difference in LogP translates to an order‑of‑magnitude shift in membrane partitioning, directly impacting cell‑based assay exposure and in‑vivo oral bioavailability—key decision points for procurement of probe compounds versus tool compounds.
- [1] Baragaña B, Hallyburton I, Lee MCS, et al. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. J Med Chem. 2016;59(21):9672-9685. View Source
- [2] 2‑Phenyl‑N‑[3‑(trifluoromethyl)phenyl]quinoline‑4‑carboxamide (CAS 324780‑18‑9) physicochemical data. Kuujia compound datasheet. View Source
